
2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers” is a mixture of diastereomers . Diastereomers are a type of stereoisomer . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters . They are not mirror images of each other .
Molecular Structure Analysis
Diastereomers have the same molecular formula and sequence of bonded elements but have a different arrangement of atoms in space . They are not mirror images of each other . If all of the chiral centers are of opposite ®/(S) configuration between two stereoisomers, they are enantiomers. If at least one, but not all of the chiral centers are opposite between two stereoisomers, they are diastereomers .Chemical Reactions Analysis
Diastereomers can react differently with different reagents . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . These diastereomers can then be separated through crystallization and alkaline hydrolysis treatment .Physical And Chemical Properties Analysis
Diastereomers have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations . They also show similar, but not identical chemical properties .Scientific Research Applications
1. Stereoselective Synthesis
In the field of stereoselective synthesis, diastereomeric mixtures of 2-substituted cyclohexyl acetates and benzoates have been rearranged using palladium(II) catalysis to yield β-acetoxy(or benzoyloxy)ethylidenecyclohexanes, demonstrating the potential of diastereomers in facilitating stereochemical control in organic synthesis (Tamaru et al., 1984).
2. Preparation of Saturated Isoindole-fused Heterocycles
In another study, t-2-Benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid, a related compound, was used to synthesize saturated isoindolo derivatives. This research shows the utility of these diastereomeric mixtures in the creation of novel heterocyclic compounds (Stájer et al., 2002).
3. Aldol/Epoxidation Reactions
A study involving the treatment of cyclohexanone and aromatic aldehydes with dimethylsulfoxonium methylide highlights the role of diastereomeric mixtures in tandem aldol/epoxidation reactions. This work showcases the importance of diastereoselectivity in synthesizing complex molecules with multiple stereocenters (Hansen et al., 2006).
4. Isolation and Separation Techniques
Research into the separation of diastereoisomeric mixtures, such as 2-methylcycloalkanols, has been conducted. This work is crucial for the purification and study of individual stereoisomers in chemical research (Lemiére et al., 2010).
5. Benzylation Catalysis
In a different study, the benzylation of various alcohols, including alicyclic alcohols like 2-methylcyclohexanol, was investigated. This research contributes to understanding the mechanisms and stereochemistry of benzylation reactions (Keramane et al., 2001).
Mechanism of Action
Target of Action
It’s known that diastereomers can interact differently with biological targets due to their distinct spatial configurations .
Mode of Action
It’s known that diastereomers can have different chemical behaviors and reactivities . This could lead to different interactions with their targets and subsequent changes in the biological system .
Biochemical Pathways
It’s known that diastereomers can influence different biochemical pathways due to their distinct spatial configurations .
Pharmacokinetics
It’s known that diastereomers can have different pharmacokinetic profiles due to their distinct spatial configurations .
Result of Action
It’s known that diastereomers can have different biological effects due to their distinct spatial configurations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers . These factors can include temperature, pH, and the presence of other substances, which can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
4-methyl-2-phenylmethoxycyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKXDBANPPQFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-methylcyclohexan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

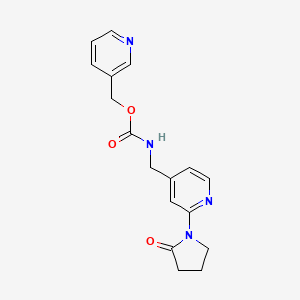
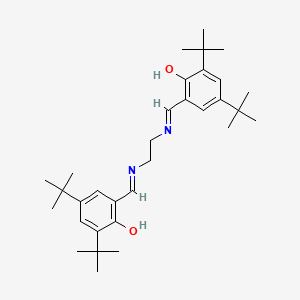
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)
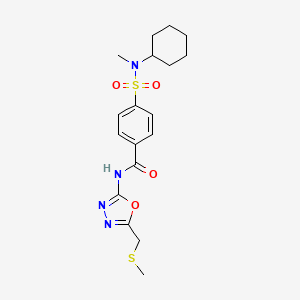
![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2682566.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)
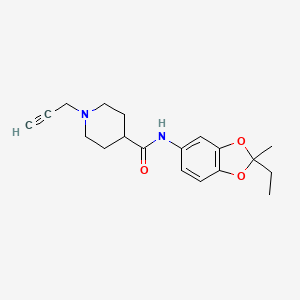
![1-(3-Fluoro-4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2682570.png)
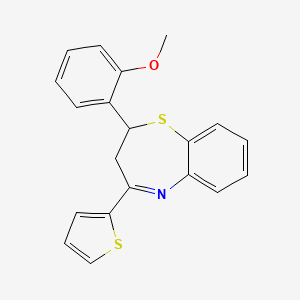
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2682572.png)
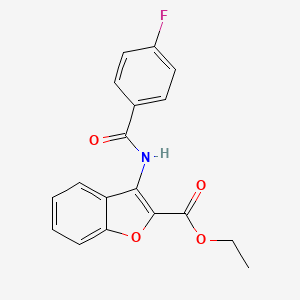
![2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol](/img/structure/B2682579.png)
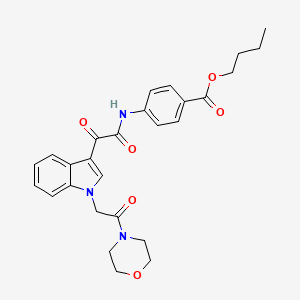
![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)